
Phenyl 4-((2-(4-(isopropylthio)phenyl)acetamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives often involves complex reactions, starting from basic piperidine or substituted piperidine compounds. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the intricate steps involved, from the initial reaction of benzenesulfonyl chloride to the final synthesis of targeted compounds through reactions with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent (H. Khalid et al., 2016).
Molecular Structure Analysis
The molecular and crystal structures of related piperidine derivatives have been determined using X-ray diffraction analysis, highlighting the role of hydrogen bonds in molecular packing in crystals. These studies reveal the conformational flexibility of the molecules and their ability to form extended networks of intramolecular and intermolecular hydrogen bonds, influencing the noncentrosymmetric and polysystem crystal formation (L. Kuleshova & V. Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, leading to the formation of new compounds with diverse structures and properties. For example, the synthesis of oxoammonium salts and oxyl radicals from piperidine compounds demonstrates the compounds' roles in stoichiometric oxidation reactions, showcasing their utility in converting alcohols to carbonyl derivatives and in oxidative cleavage of benzyl ethers (M. Mercadante et al., 2013).
Physical Properties Analysis
The physical properties of piperidine derivatives, including their crystal and molecular structures, are crucial for understanding their stability, reactivity, and potential applications. Studies on compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate reveal insights into their crystallization behavior and the importance of hydrogen bonding and C-H…π interactions in stabilizing the crystal lattice (I. Khan et al., 2013).
Chemical Properties Analysis
The chemical properties of piperidine derivatives are largely defined by their functional groups and molecular structure, affecting their reactivity, pharmacological activity, and interaction with biological molecules. The preparation and analytical characterization of analogues like 1-(1-phenylcyclohexyl)piperidine highlight the complex nature of these compounds and their potential for detailed chemical analysis (J. Wallach et al., 2014).
Aplicaciones Científicas De Investigación
Organic Synthesis
Palladium-Catalyzed CH Functionalization
This compound is used in the synthesis of oxindoles through palladium-catalyzed CH functionalization, employing methodologies like Buchwald's and Hartwig's. It serves as an example of advancing synthetic chemistry techniques (Magano et al., 2014).
Synthesis of Analgesics
It is a starting material in the synthesis of potent analgesics. Various synthetic approaches have been explored, leading to the development of compounds with significant analgesic properties (Van Daele et al., 1976).
Medicinal Chemistry
AChE Inhibitors Development
In medicinal chemistry, it's a key intermediate for creating anti-acetylcholinesterase (AChE) inhibitors. These inhibitors have potential therapeutic applications in diseases like Alzheimer's (Sugimoto et al., 1992).
Antimycobacterial Agents
This compound has been utilized in the synthesis of spiro-piperidin-4-ones, showing promising results as antimycobacterial agents against various Mycobacterium strains (Kumar et al., 2008).
Anxiolytics Development
It has been instrumental in the creation of novel anxiolytics, demonstrating oral activity in animal models used for predicting clinical efficacy in treating anxiety (Kordik et al., 2006).
Pharmacology
Neuropharmacological Research
As a structural template, it contributes to the development of psychoactive compounds for neuropharmacological research, expanding our understanding of neurological functions and disorders (Wallach et al., 2014).
Cardiovascular Activity Exploration
It plays a role in synthesizing compounds that are investigated for their cardiovascular activity and electrochemical oxidation, contributing to the development of cardiovascular therapeutics (Krauze et al., 2004).
Propiedades
IUPAC Name |
phenyl 4-[[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c1-18(2)30-22-10-8-19(9-11-22)16-23(27)25-17-20-12-14-26(15-13-20)24(28)29-21-6-4-3-5-7-21/h3-11,18,20H,12-17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXIELFMJZUHAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2482457.png)
![Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2482458.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2482462.png)

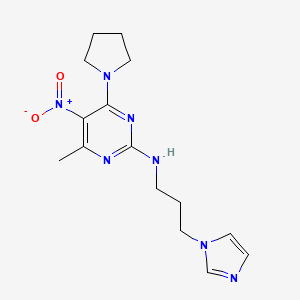
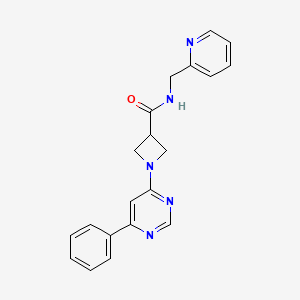
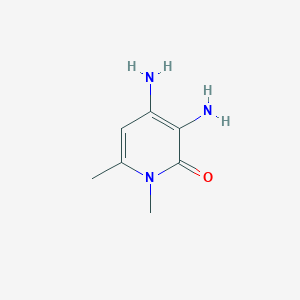
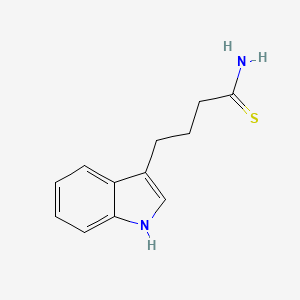
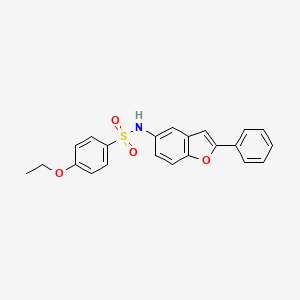
![4-[4-[(2-Chlorophenyl)methylsulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2482471.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2482473.png)
![4-(N,N-dimethylsulfamoyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2482477.png)